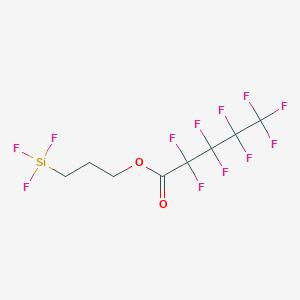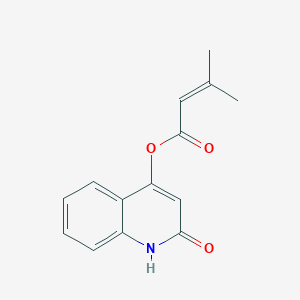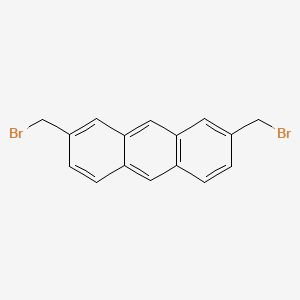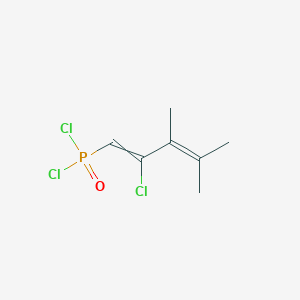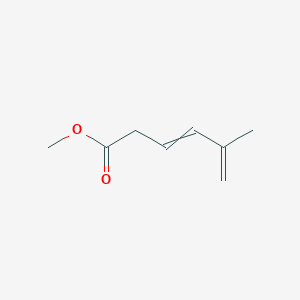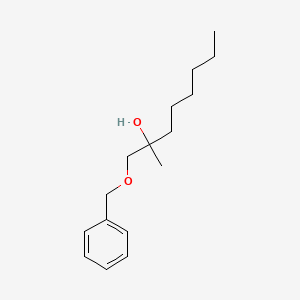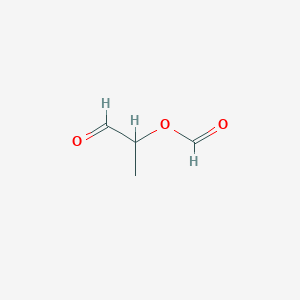
1-Oxopropan-2-yl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxopropan-2-yl formate is a chemical compound with the molecular formula C4H6O3 It is an ester formed from the reaction of formic acid and acetone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxopropan-2-yl formate can be synthesized through the esterification of formic acid with acetone. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxopropan-2-yl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
1-Oxopropan-2-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mecanismo De Acción
The mechanism by which 1-oxopropan-2-yl formate exerts its effects involves the interaction of its ester group with various molecular targets. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of formic acid and acetone. This hydrolysis reaction is crucial in biological systems where esters are metabolized.
Comparación Con Compuestos Similares
1-Isopropoxy-1-oxopropan-2-yl pivalate: Used as a perfuming ingredient.
Ethyl formate: Another ester with similar reactivity but different applications.
Uniqueness: 1-Oxopropan-2-yl formate is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in scientific research and industry.
Propiedades
Número CAS |
92805-66-8 |
|---|---|
Fórmula molecular |
C4H6O3 |
Peso molecular |
102.09 g/mol |
Nombre IUPAC |
1-oxopropan-2-yl formate |
InChI |
InChI=1S/C4H6O3/c1-4(2-5)7-3-6/h2-4H,1H3 |
Clave InChI |
XNWRZCQKQJHEGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
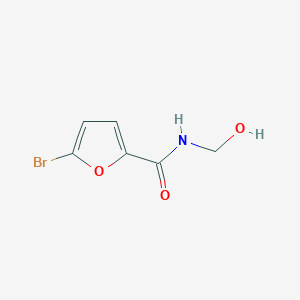
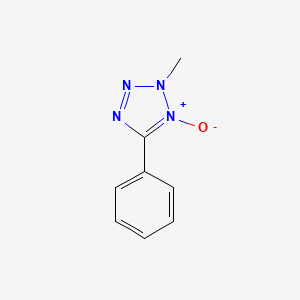
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)
![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
